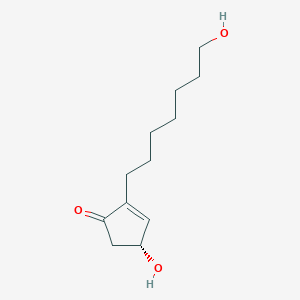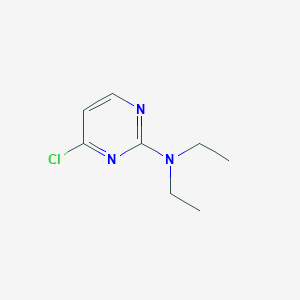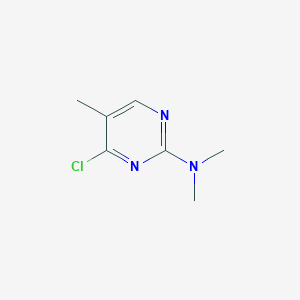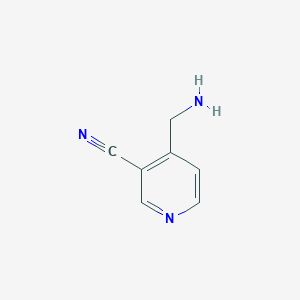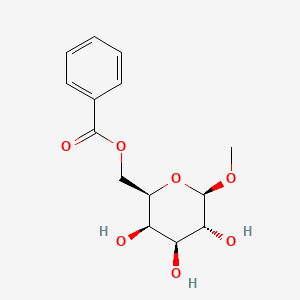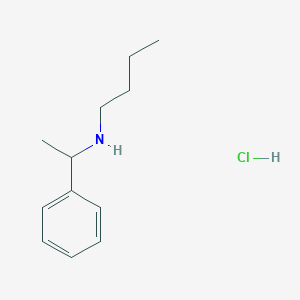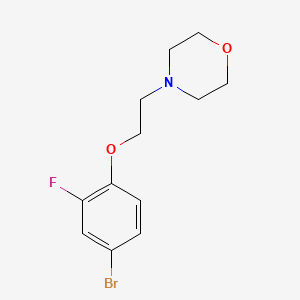
4-(2-(4-Bromo-2-fluorophenoxy)ethyl)morpholine
Descripción general
Descripción
“4-(2-(4-Bromo-2-fluorophenoxy)ethyl)morpholine” is a synthetic organic compound. It consists of a morpholine ring attached to a 4-bromo-2-fluorophenoxyethyl group. The compound is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular formula of this compound is C12H15BrFNO2 . It has a molecular weight of 304.155 Da . The structure includes a morpholine ring attached to a 4-bromo-2-fluorophenoxyethyl group.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular formula (C12H15BrFNO2), molecular weight (304.155 Da), and its structure . More specific properties like melting point, boiling point, and density are not provided in the available resources .Aplicaciones Científicas De Investigación
Research Applications of Complex Organic Compounds
Drug Synthesis and Medicinal Chemistry Organic compounds with specific functional groups and structural features are crucial in drug design and synthesis. For example, morpholine, a key component of the compound , is a structural motif present in various pharmacologically active molecules. It's utilized in the design of drugs due to its versatility in chemical reactions and ability to improve pharmacokinetic and pharmacodynamic properties (Asif & Imran, 2019).
Bioactive Molecule Development Compounds with bromo- and fluoro-substitutions are often explored for their potential bioactivity. The introduction of these groups into organic molecules can significantly alter their biological activity, making them valuable in developing new therapeutic agents. For instance, the synthesis and characterization of cinnoline and thiophene derivatives have shown a range of pharmacological activities, indicating the broad utility of halogenated compounds in medicinal chemistry (Pankaj et al., 2015).
Antioxidant and Antiviral Research The study of antioxidants and their mechanisms of action is a significant area of research, where complex organic molecules are assessed for their capacity to scavenge free radicals and protect against oxidative stress. Techniques such as the Oxygen Radical Absorbance Capacity (ORAC) test and the Hydroxyl Radical Antioxidant Capacity (HORAC) test are used to evaluate the antioxidant activity of compounds, which could be relevant for assessing the potential health benefits of new synthetic molecules (Munteanu & Apetrei, 2021).
Chemical Sensors Development The development of fluorescent chemosensors is another area where complex organic molecules find application. These sensors can detect various analytes, including metal ions and organic compounds, due to their specific chemical interactions that result in a measurable fluorescent change. This field benefits from the synthesis of novel organic compounds that can act as selective and sensitive sensors for environmental monitoring, medical diagnostics, and industrial applications (Roy, 2021).
Propiedades
IUPAC Name |
4-[2-(4-bromo-2-fluorophenoxy)ethyl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrFNO2/c13-10-1-2-12(11(14)9-10)17-8-5-15-3-6-16-7-4-15/h1-2,9H,3-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXYPKBBFDZHQHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOC2=C(C=C(C=C2)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
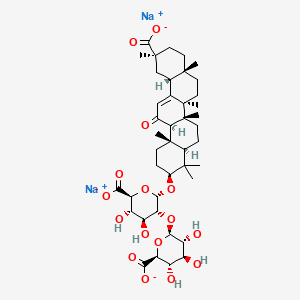
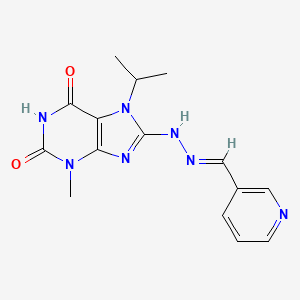
![(6-Bromo-1H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B3280328.png)
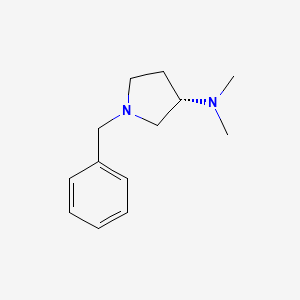
![{3-Iodo-5-[3-(trifluoromethyl)-3H-diaziren-3-yl]phenyl}methanol](/img/structure/B3280332.png)
![1-{3-Iodo-5-[3-(trifluoromethyl)-3H-diaziren-3-yl]phenyl}methanamine](/img/structure/B3280340.png)

